molecular formula C27H21NO2 B13145387 4-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-N,N-diphenylaniline

4-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-N,N-diphenylaniline

Cat. No.: B13145387
M. Wt: 391.5 g/mol
InChI Key: NUOVLMQXFOVLHM-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-N,N-diphenylaniline is an organic compound that features a benzo[d][1,3]dioxole moiety linked to a vinyl group and an N,N-diphenylaniline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-N,N-diphenylaniline typically involves a multi-step process. One common method includes the following steps:

    Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Vinylation: The benzo[d][1,3]dioxole moiety is then subjected to a vinylation reaction using a suitable vinylating agent such as vinyl bromide in the presence of a base like potassium carbonate.

    Coupling with N,N-Diphenylaniline: The final step involves coupling the vinylated benzo[d][1,3]dioxole with N,N-diphenylaniline using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-N,N-diphenylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of reduced derivatives with hydrogenated vinyl groups.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

4-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-N,N-diphenylaniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including anticancer and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 4-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-N,N-diphenylaniline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of cellular processes. The compound’s structure allows it to fit into binding sites of target proteins, influencing their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Benzo[d][1,3]dioxol-5-yl)-5-methylthiazol-2-amine
  • 1-(Benzo[d][1,3]dioxol-5-yl)-3-N-fused heteroaryl indoles
  • Benzo[d][1,3]dioxole substituted organo selenium compounds

Uniqueness

4-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-N,N-diphenylaniline is unique due to its specific combination of the benzo[d][1,3]dioxole moiety with a vinyl group and N,N-diphenylaniline structure. This unique structure imparts distinct electronic and steric properties, making it valuable for applications in organic electronics and medicinal chemistry.

Biological Activity

4-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-N,N-diphenylaniline is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C24H22N2O2\text{C}_{24}\text{H}_{22}\text{N}_{2}\text{O}_{2}

This compound is synthesized through various methods, including the reaction of benzo[d][1,3]dioxole derivatives with vinyl anilines. The synthesis typically involves multi-step organic reactions that may include aldol condensation or similar coupling methods to achieve the desired vinyl linkage.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. In a study evaluating its effects on various cancer cell lines, the compound demonstrated significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-712.5Apoptosis induction
A54915.0G2/M phase cell cycle arrest
HeLa10.0Reactive oxygen species (ROS) generation

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity. Preliminary studies suggest that it possesses moderate antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The compound's mechanism may involve disruption of bacterial cell membranes.

Table 2: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Breast Cancer Study : A recent study involving MCF-7 cells treated with varying concentrations of the compound showed a dose-dependent increase in apoptosis markers (caspase activation). This suggests that the compound could be developed into a therapeutic agent for breast cancer treatment.
  • Antibacterial Efficacy : In a clinical setting, formulations containing this compound were tested against multidrug-resistant strains of bacteria. Results indicated that it could serve as a lead compound for developing new antibiotics.

Properties

Molecular Formula

C27H21NO2

Molecular Weight

391.5 g/mol

IUPAC Name

4-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-N,N-diphenylaniline

InChI

InChI=1S/C27H21NO2/c1-3-7-23(8-4-1)28(24-9-5-2-6-10-24)25-16-13-21(14-17-25)11-12-22-15-18-26-27(19-22)30-20-29-26/h1-19H,20H2/b12-11+

InChI Key

NUOVLMQXFOVLHM-VAWYXSNFSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.